6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine
Description
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is a halogenated derivative of the imidazo[1,5-a]pyridine scaffold, a heterocyclic system known for its versatility in medicinal chemistry, optoelectronics, and materials science . The compound features a fluorine atom at position 6, an iodine atom at position 1, and a methyl group at position 2.
Properties
Molecular Formula |
C8H6FIN2 |
|---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
6-fluoro-1-iodo-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H6FIN2/c1-5-11-8(10)7-3-2-6(9)4-12(5)7/h2-4H,1H3 |
InChI Key |
SCNNABVEEHXIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=C(C=C2)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine typically involves the functionalization of the imidazo[1,5-A]pyridine core. One common method is the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce the fluorine and iodine atoms .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of metal-catalyzed reactions and environmentally benign synthetic strategies . These methods aim to improve the yield and purity of the final product while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-A]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antiviral, and anti-inflammatory activities
Biological Studies: The compound is used in studying enzyme interactions and cellular pathways due to its unique structure and reactivity
Material Science: It can be used in the synthesis of organic materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[1,5-a]pyridine core allows diverse functionalization. Below is a comparative analysis of key derivatives:
Thermodynamic and Kinetic Profiles
- Binding Thermodynamics : Halogen substituents (F, I, Br) contribute to entropy-driven binding via hydrophobic interactions, as seen in papain inhibitors .
- Kinetic Stability : Iodine’s larger size may slow metabolic degradation compared to fluorine or methyl groups, extending half-life in biological systems.
Biological Activity
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine consists of a pyridine ring fused to an imidazole ring, characterized by:
- A fluorine atom at the 6-position,
- An iodine atom at the 1-position,
- A methyl group at the 3-position.
This specific arrangement influences its chemical reactivity and biological properties, making it a candidate for medicinal chemistry applications.
Biological Activity
Research indicates that compounds similar to 6-fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity.
Table 1: Biological Activities of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine
The mechanisms underlying the biological activities of 6-fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine are still being elucidated. Studies suggest that it may interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative disease research. The compound's IC50 values indicate potent inhibition comparable to established inhibitors .
Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound, it was administered to various cancer cell lines. Results demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
Synthesis
The synthesis of 6-fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine can be achieved through several methods. Common synthetic routes include:
- Halogenation Reactions : Introducing fluorine and iodine atoms via electrophilic aromatic substitution.
- Cyclization Reactions : Formation of the imidazole ring through condensation reactions involving appropriate precursors.
Table 2: Synthetic Methods for 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine
| Method | Description |
|---|---|
| Electrophilic Substitution | Halogenation of precursor compounds |
| Condensation Reaction | Formation of imidazole through cyclization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
